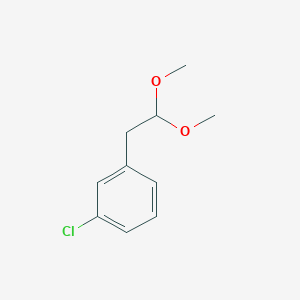
1-Chloro-3-(2,2-dimethoxyethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(2,2-dimethoxyethyl)benzene is an organic compound with the molecular formula C10H13ClO2. It is a colorless liquid with a sweet, floral odor and is commonly used in organic synthesis . This compound is part of the benzene family, where a chlorine atom and a 2,2-dimethoxyethyl group are substituted on the benzene ring.
Applications De Recherche Scientifique
1-Chloro-3-(2,2-dimethoxyethyl)benzene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: Used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Employed in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules
Mécanisme D'action
The mechanism of action for reactions involving benzene rings typically involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. This is then followed by the loss of a proton from this intermediate, yielding a substituted benzene ring .
Méthodes De Préparation
The synthesis of 1-Chloro-3-(2,2-dimethoxyethyl)benzene typically involves the chlorination of 3-(2,2-dimethoxyethyl)benzene. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures.
Substitution Reactions: Starting from 3-(2,2-dimethoxyethyl)benzene, a nucleophilic substitution reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chlorine atom.
Industrial production methods often involve large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
1-Chloro-3-(2,2-dimethoxyethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (OR-).
Oxidation: The 2,2-dimethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-Chloro-3-(2,2-dimethoxyethyl)benzene can be compared with similar compounds such as:
1-Chloro-2-(2,2-dimethoxyethyl)benzene: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.
1-Bromo-3-(2,2-dimethoxyethyl)benzene: Bromine atom instead of chlorine, which can affect the compound’s reactivity and the types of reactions it undergoes.
1-Chloro-3-(2,2-dihydroxyethyl)benzene:
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Propriétés
IUPAC Name |
1-chloro-3-(2,2-dimethoxyethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-12-10(13-2)7-8-4-3-5-9(11)6-8/h3-6,10H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFDKNFRSDFQDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC(=CC=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
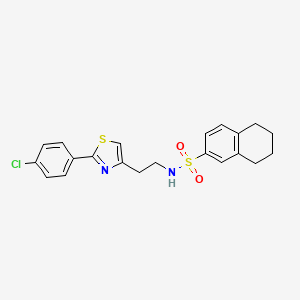

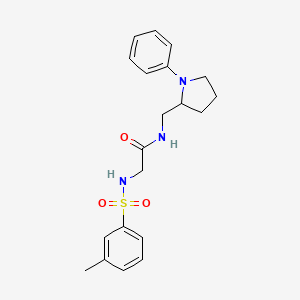
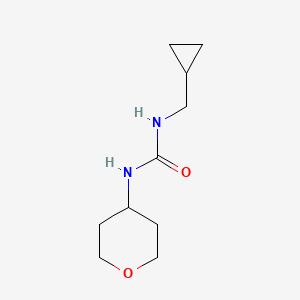

amine](/img/structure/B2392088.png)
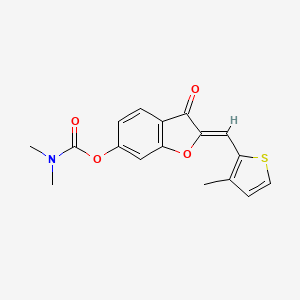
![3-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile hydrochloride](/img/structure/B2392093.png)
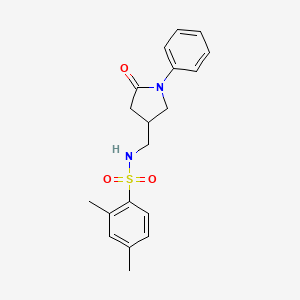


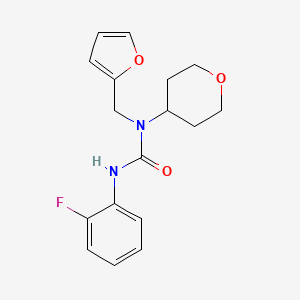
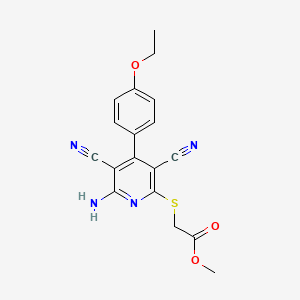
![1-(3-chloro-4-methoxyphenyl)-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2392103.png)
